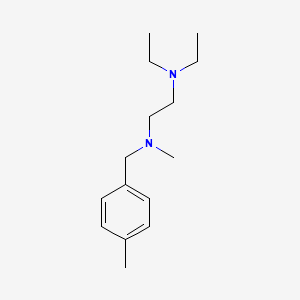
5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide, also known as CTPI, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTPI belongs to the class of thiazolidinones and possesses a unique chemical structure that makes it an attractive compound for various research purposes.
作用機序
The mechanism of action of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood; however, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases. 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the regulation of glucose metabolism. 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and progression. Furthermore, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to regulate glucose metabolism by increasing insulin sensitivity and glucose uptake in cells.
実験室実験の利点と制限
5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide possesses various advantages and limitations for lab experiments. One of the advantages of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is its potent anti-cancer activity, making it an attractive compound for cancer research. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential therapeutic applications of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide have opened up various future directions for research. One of the future directions is to investigate the use of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide and its potential targets. Furthermore, the development of more efficient synthesis methods for 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide can lead to the production of larger quantities of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound possesses various biochemical and physiological effects and has been extensively studied for its anti-cancer, anti-inflammatory, and glucose-regulating properties. The development of more efficient synthesis methods and further research on the mechanism of action and potential targets of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide can lead to the development of new treatments for various diseases.
合成法
The synthesis of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction between ethyl cyanoacetate, phenyl isothiocyanate, and 2-methyl-3-pyridinecarboxaldehyde. The reaction takes place in the presence of a base and a solvent, resulting in the formation of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide as the final product. The synthesis method of 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
科学的研究の応用
5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. In addition, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, 5-cyano-4-ethyl-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide has been shown to regulate glucose metabolism, making it a promising compound for the treatment of diabetes.
特性
IUPAC Name |
5-cyano-4-ethyl-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-12-13(9-17)16(21)18-10(2)14(12)15(20)19-11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSDJPSYZZTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=S)NC(=C1C(=O)NC2=CC=CC=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)

![5-(2-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B5752826.png)
![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5752900.png)
![methyl 4-{[(4-bromophenyl)thio]methyl}benzoate](/img/structure/B5752901.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5752906.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5752907.png)